REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[CH:11]=[CH:10][NH:9][C:4]=2[N:5]=[C:6](N)[N:7]=1.[Sb](Cl)(Cl)[Cl:13].C(ON=O)(C)(C)C>ClCCCl.C(Cl)(Cl)Cl>[Cl:13][C:6]1[N:7]=[C:2]([Cl:1])[C:3]2[CH:11]=[CH:10][NH:9][C:4]=2[N:5]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=C(N1)N)NC=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
antimony chloride
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
[Sb](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ON=O
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at −10° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The CHCl3 layer was separated
|
Type
|
WASH
|
Details
|
washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)NC=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 239 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |